1-(7-chloronaphthalen-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Chloronaphthalen-1-yl)ethan-1-one is an organic compound characterized by the presence of a chlorinated naphthalene ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-chloronaphthalen-1-yl)ethan-1-one typically involves the chlorination of naphthalene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 7-chloronaphthalene.
Friedel-Crafts Acylation: The 7-chloronaphthalene undergoes acylation with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
- Continuous chlorination of naphthalene.
- Efficient separation and purification of 7-chloronaphthalene.
- Continuous Friedel-Crafts acylation under controlled conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Chloronaphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 1-(7-chloronaphthalen-1-yl)ethanoic acid.
Reduction: 1-(7-chloronaphthalen-1-yl)ethanol.
Substitution: 1-(7-methoxynaphthalen-1-yl)ethan-1-one.
Scientific Research Applications
1-(7-Chloronaphthalen-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(7-chloronaphthalen-1-yl)ethan-1-one depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
- 1-(6-Chloronaphthalen-2-yl)ethan-1-one
- 1-(4-Chloronaphthalen-1-yl)ethan-1-one
Comparison: 1-(7-Chloronaphthalen-1-yl)ethan-1-one is unique due to the position of the chlorine atom on the naphthalene ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications.
Properties
CAS No. |
58149-93-2 |
---|---|
Molecular Formula |
C12H9ClO |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
1-(7-chloronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9ClO/c1-8(14)11-4-2-3-9-5-6-10(13)7-12(9)11/h2-7H,1H3 |
InChI Key |
ZHGFSRBCIFURGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=C(C=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.